ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a unique chemical provided to early discovery researchers . It is a liquid form and is part of a family of simple aromatic ring organic compounds known as Pyrazoles .
Synthesis Analysis
The synthesis of Pyrazole derivatives, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of Pyrazole nucleus .Molecular Structure Analysis
The molecular structure of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .Chemical Reactions Analysis
Pyrazole molecules, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several chemical reactions, including [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and more .Physical And Chemical Properties Analysis
Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a liquid . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate has been a subject of interest due to its intriguing chemical structure, leading to various synthesis and characterization studies. For instance, the compound has been synthesized through one-pot condensation reactions and characterized using spectroscopic methods such as Fourier transform infrared (IR), thermogravimetric analysis, UV-visible (UV-Vis), 1H NMR, and single-crystal X-ray diffraction studies. These methods provide insights into the molecular geometry and the electronic structure-property of the molecule, with studies also focusing on theoretical calculations like density functional theory to predict molecular behaviors and interactions (Viveka et al., 2016).
Precursor in Chemical Reactions
The compound also serves as a precursor in chemical synthesis, particularly in the formation of condensed pyrazoles. Its derivatives have been utilized in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-pyrazoles, which upon further reactions, yield a variety of condensed pyrazoles with potential applications in different fields. Moreover, it has been involved in Suzuki coupling reactions, demonstrating its versatility and utility in complex chemical syntheses (Arbačiauskienė et al., 2011).
Potential Applications in Nonlinear Optics
Notably, some derivatives of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate exhibit promising properties for applications in nonlinear optics. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating potential for optical limiting applications. The study of these compounds under specific conditions, such as exposure to laser pulses, reveals the potential of certain derivatives in this field (Chandrakantha et al., 2013).
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
ethyl 5-chloro-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZBBMIDKLDXQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544879 |
Source
|
Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
98534-76-0 |
Source
|
Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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